3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
Description
Properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVDCADTPBQQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Phenol and Nucleophilic Substitution
- Phenol Activation : The phenol group of 4-bromo-2-chlorophenol is deprotonated using a strong base such as sodium hydroxide or potassium carbonate to generate the phenolate ion, which is a stronger nucleophile.
- Nucleophilic Substitution : The phenolate ion then reacts with N,N-dimethylpropan-1-amine or its suitable derivative (e.g., halogenated propylamine) under controlled temperature and solvent conditions. This step typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the activated phenol derivative or an alkyl halide intermediate.
Reaction Conditions
- Solvent : Common solvents include polar aprotic solvents such as acetone, dimethylformamide (DMF), or ethanol, which facilitate nucleophilic substitution.
- Temperature : Reactions are often conducted at reflux or elevated temperatures (50–100 °C) to drive the substitution.
- Time : Reaction times vary from several hours to overnight (8–24 hours) depending on scale and reactivity.
- Atmosphere : Inert atmosphere (nitrogen or argon) is used to prevent oxidation or side reactions.
Workup and Purification
- After completion, the reaction mixture is cooled and subjected to aqueous workup to remove inorganic salts.
- Extraction with organic solvents such as ethyl acetate or dichloromethane isolates the organic phase.
- The organic layer is washed with aqueous sodium bicarbonate and water to neutralize residual acids and remove impurities.
- Drying over anhydrous sodium sulfate removes residual water.
- Solvent removal by rotary evaporation yields crude product.
- Purification is achieved by recrystallization or column chromatography (silica gel), often using solvent mixtures like toluene/ethanol or chloroform/methanol to obtain high-purity product.
Industrial and Scale-Up Considerations
- Large-Scale Reactors : Industrial synthesis employs large stirred tank reactors with precise control of temperature, mixing, and addition rates.
- Continuous Flow Systems : For enhanced safety and efficiency, continuous flow reactors allow better heat management and reaction control.
- Automated Monitoring : Parameters such as pH, temperature, and reaction progress are monitored using inline sensors and HPLC analysis to ensure consistent product quality.
- Purification : Industrial purification may involve crystallization under controlled cooling and filtration, followed by drying under vacuum.
Representative Experimental Data Summary
| Step | Conditions/Details | Yield / Purity |
|---|---|---|
| Phenol activation | 4-bromo-2-chlorophenol + NaOH in ethanol or water, stirring at 50–70 °C for 1–2 hours | Quantitative conversion |
| Nucleophilic substitution | Addition of N,N-dimethylpropan-1-amine or halogenated intermediate, reflux 8–12 hours | 70–80% isolated yield |
| Workup | Extraction with ethyl acetate, washing with sodium bicarbonate solution and water, drying over Na2SO4 | Crude product isolated |
| Purification | Column chromatography (silica gel), elution with toluene/ethanol or chloroform/methanol mixtures | >95% purity by HPLC |
Research Findings and Optimization Notes
- The choice of base and solvent significantly influences the reaction rate and yield. Sodium hydroxide in ethanol or aqueous medium is commonly effective.
- Temperature control is critical to minimize side reactions such as elimination or over-alkylation.
- Use of halogenated propylamine intermediates (e.g., 3-chloropropylamine derivatives) can improve substitution efficiency via SN2.
- Purification by recrystallization yields a product suitable for biological and industrial applications.
- The presence of bromine and chlorine substituents on the phenoxy ring requires careful handling to avoid dehalogenation or substitution side reactions.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Materials | 4-bromo-2-chlorophenol, N,N-dimethylpropan-1-amine |
| Activation Base | Sodium hydroxide or potassium carbonate |
| Solvent | Ethanol, acetone, DMF |
| Temperature | 50–100 °C |
| Reaction Time | 8–24 hours |
| Purification | Extraction, washing, drying, column chromatography or recrystallization |
| Typical Yield | 70–80% |
| Purity | >95% (HPLC) |
This synthesis method is well-established and adaptable for both laboratory-scale and industrial-scale production. The key is the efficient activation of the phenol group and controlled nucleophilic substitution with the dimethylpropanamine moiety, followed by rigorous purification to achieve the desired compound purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of phenoxy ketones or aldehydes.
Reduction: Formation of phenoxy alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be utilized in various synthetic pathways.
Biology
The compound has been investigated for its potential biological activities , particularly its antimicrobial and antifungal properties. For example, studies have shown that compounds with similar structures exhibit broad-spectrum antifungal activity against various fungi . The mechanism of action may involve interactions with specific biological macromolecules or pathways.
Medicine
In medicinal chemistry, 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is explored for its potential therapeutic effects. Preliminary research indicates that it may modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders . Furthermore, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial properties .
Industry
The compound is also utilized in the development of new materials and chemical products. Its unique halogenated structure can enhance the properties of polymers or other materials used in industrial applications.
Case Studies
Several studies have documented the applications of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine:
- Antifungal Activity : Research demonstrated that derivatives of this compound exhibited significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Phytophthora infestans, with effective concentration (EC50) values indicating high potency .
- Neurotransmitter Modulation : Investigations into the compound's interaction with neurotransmitter receptors suggested that it may influence synaptic transmission, providing insights into its potential use in treating neurological conditions .
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The nature and position of substituents on the aromatic ring significantly impact physicochemical and biological properties. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (Br, Cl, F) improve oxidative stability and receptor binding compared to electron-donating groups (e.g., -OCH₃) .
- Halogen positioning : 4-Bromo and 2-chloro substituents (target compound) may confer steric hindrance distinct from 5-bromo/4-fluoro analogs (IMP-3) .
Linker and Core Structure Modifications
The linker between the aromatic system and the dimethylaminopropyl chain dictates conformational flexibility and target interactions:
Key Findings :
- Ether linkers (target compound) offer greater stability than imines (e.g., ICS-10) or amines (e.g., chlorpromazine) under physiological conditions .
- Rigid cores (e.g., dihydroisobenzofuran in IMP-3) restrict rotational freedom, enhancing target specificity .
Stereochemical and N-Substituent Effects
Variations in stereochemistry and N-alkylation influence pharmacological profiles:
Key Findings :
- N,N-Dimethyl groups (target compound) balance solubility and membrane permeability better than bulkier substituents (e.g., tert-butyl) .
- Enantiomeric purity (e.g., S-5 vs. R-5) correlates with biological activity in chiral environments .
Toxicity and Metabolic Considerations
Structural alerts and substituents dictate metabolic pathways:
Biological Activity
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.
Synthesis
The synthesis of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of appropriate halogenated phenols with N,N-dimethylpropan-1-amine. The specific synthetic routes can vary, but they often utilize palladium-catalyzed cross-coupling reactions to achieve high yields and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that compounds with similar structures display significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives with halogen substitutions often exhibit enhanced antibacterial efficacy due to their ability to disrupt bacterial cell membranes.
-
Cytotoxicity
- The cytotoxic effects of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine have been evaluated in several cancer cell lines. Research indicates that compounds with similar structural motifs can exhibit IC50 values in the nanomolar range against cancer cells like MCF-7 (breast cancer) and HCT-116 (colon cancer) .
-
Anti-inflammatory Activity
- Compounds in this class have been investigated for their anti-inflammatory properties. The presence of halogen atoms is believed to enhance the interaction with inflammatory pathways, potentially leading to reduced cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli | |
| Cytotoxicity | IC50 values ranging from 45-97 nM against MCF-7 | |
| Anti-inflammatory | Reduced cytokine production |
Case Study: Antibacterial Efficacy
A study focused on the antibacterial efficacy of halogenated phenoxy compounds demonstrated that the introduction of bromine and chlorine significantly increased the lysis percentage against E. coli. The compound exhibited a lysis rate of approximately 91.95% compared to control groups, indicating strong antibacterial potential .
Case Study: Cytotoxicity in Cancer Cells
In vitro assays revealed that 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine showed promising cytotoxic effects on various cancer cell lines. For instance, a derivative tested against MCF-7 cells demonstrated an IC50 value of 48 nM, suggesting potent anti-proliferative activity . This indicates that further exploration into its mechanism could lead to potential therapeutic applications.
The precise mechanism by which 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in enhancing lipophilicity and membrane permeability, facilitating interaction with cellular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
